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molecular formula C7H13Br2N3S B8523824 4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine dihydrobromide

4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine dihydrobromide

Cat. No. B8523824
M. Wt: 331.07 g/mol
InChI Key: KCVOHQHKKGDISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08389555B2

Procedure details

To a solution of 12.8 g (38.9 mmol) 4,5,6,7-tetrahydro-benzothiazole-2,6-diamine dihydrobromide in 220 mL concentrated aqueous hydrochloric acid at −30° C. is drop wise added 66.3 mL of an aqueous 1N solution nitrite over the course of 30 minutes. After further stirring for 1 hour at the same temperature 5.44 ml (52.5 mmol) of a 50% aqueous solution hypophosphoric acid is added. The reaction mixture is stored at 4° C. overnight. After having cooled down the solution again to −30° C. the mixture is slowly basified with 40% aqueous sodium hydroxide solution while temperature is kept at −30° C. The resulting mixture is warmed up to room temperature and extracted with Chloroform/Ethanol 5:1 (3×250 mL). The solution is dried over anhydrous sodium sulfate and concentrated in vacuum. The product obtained is chromatographically purified over silica gel, eluting with dichloromethane/methanol
Quantity
12.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
220 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br.Br.[S:3]1[C:7]2[CH2:8][CH:9]([NH2:12])[CH2:10][CH2:11][C:6]=2[N:5]=[C:4]1N.N([O-])=O.P(P(O)(O)=O)(O)(O)=O.[OH-].[Na+]>Cl>[S:3]1[C:7]2[CH2:8][CH:9]([NH2:12])[CH2:10][CH2:11][C:6]=2[N:5]=[CH:4]1 |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
Br.Br.S1C(=NC2=C1CC(CC2)N)N
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-]
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)P(=O)(O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
220 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −30° C.
CUSTOM
Type
CUSTOM
Details
over the course of 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
is kept at −30° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is warmed up to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with Chloroform/Ethanol 5:1 (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
is chromatographically purified over silica gel
WASH
Type
WASH
Details
eluting with dichloromethane/methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
S1C=NC2=C1CC(CC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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